3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with suitable amines under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized products with different biological activities .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-Benzo[1,3]dioxol-5-ylmethyl-4-tert-butylthiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H9NO5 |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H9NO5/c1-16-12-9(10(14)11(12)15)13-6-2-3-7-8(4-6)18-5-17-7/h2-4,13H,5H2,1H3 |
InChI Key |
IJSHNLQYMQZAQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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